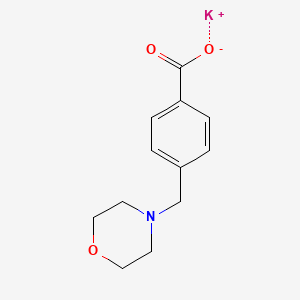

Potassium 4-(morpholin-4-ylmethyl)benzoate

Description

Significance of Heterocyclic Amines and Benzoate (B1203000) Scaffolds in Modern Organic Chemistry

Heterocyclic amines, particularly nitrogen-containing heterocycles, are fundamental building blocks in the synthesis of a vast array of organic compounds, with profound implications for medicinal chemistry. bldpharm.com The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold". bldpharm.comsmolecule.comaccelachem.combldpharm.com This designation stems from its frequent appearance in approved pharmaceuticals and bioactive molecules, where it often imparts favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic profiles. bldpharm.comsmolecule.com The morpholine moiety can enhance the potency of a molecule through specific interactions with biological targets, such as enzymes and receptors. smolecule.comnih.gov

Similarly, the benzoate scaffold is a ubiquitous structural motif in organic chemistry. Benzoic acid and its derivatives are not only crucial intermediates in the synthesis of a wide range of organic molecules but are also integral components of many pharmaceutical agents and functional materials. The substitution pattern on the benzoate ring allows for the fine-tuning of electronic and steric properties, making it a versatile platform for drug design and the construction of complex molecular architectures.

The conjugation of a morpholine ring to a benzoate scaffold, as seen in the parent acid 4-(morpholin-4-ylmethyl)benzoic acid, creates a hybrid molecule with a unique combination of properties. matrix-fine-chemicals.com The tertiary amine of the morpholine can act as a basic center, while the carboxylic acid group of the benzoate provides an acidic site, making the molecule zwitterionic at certain pH values. This dual functionality can influence its solubility, crystal packing, and interaction with biological systems.

Overview of Potassium Carboxylate Salts in Synthetic and Supramolecular Chemistry

Potassium carboxylate salts, such as potassium benzoate, play a significant role in both synthetic and supramolecular chemistry. google.comsigmaaldrich.com In synthetic organic chemistry, they are often employed as nucleophiles, bases, or catalysts in a variety of chemical transformations. chembuyersguide.com The potassium cation can influence the reactivity and selectivity of reactions by coordinating to reactants and intermediates.

In the realm of supramolecular chemistry, potassium carboxylates are instrumental in the construction of well-defined, self-assembled structures. rsc.orgresearchgate.net The coordination of the potassium ion to the carboxylate groups can lead to the formation of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials have garnered significant research interest due to their potential applications in gas storage, separation, and catalysis. The nature of the organic linker, in this case, the 4-(morpholin-4-ylmethyl)benzoate anion, will dictate the dimensionality, topology, and functional properties of the resulting supramolecular assembly. The presence of the morpholine group introduces an additional potential coordination site, which could lead to more complex and functional materials.

Research Gaps and Future Trajectories for Novel Morpholine-Benzoate Conjugates

While the individual components of Potassium 4-(morpholin-4-ylmethyl)benzoate are well-studied, there is a clear research gap concerning the detailed investigation of this specific conjugate. The synthesis of related morpholine-benzoate compounds has been described in patents, often involving the reaction of a halomethylbenzoic acid with morpholine. google.com The synthesis of the parent acid, 4-(morpholin-4-ylmethyl)benzoic acid, and its hydrochloride salt has also been reported. smolecule.com It is reasonable to assume that Potassium 4-(morpholin-4-ylmethyl)benzoate can be readily prepared by neutralizing the parent acid with a suitable potassium base, such as potassium hydroxide (B78521).

Future research on this compound could explore several exciting avenues. A detailed crystallographic study would provide invaluable information on its solid-state structure, revealing the coordination environment of the potassium ion and the intermolecular interactions involving the morpholine and benzoate moieties. Such a study could uncover novel supramolecular architectures.

Furthermore, the investigation of its chemical reactivity and potential applications is a promising area. Given the biological importance of the morpholine scaffold, this compound could be explored as a synthon for the development of new pharmaceutical agents. The potential for this molecule to act as a linker in the synthesis of novel MOFs or coordination polymers with interesting catalytic or material properties also warrants investigation. The combination of a flexible morpholine group with a rigid benzoate linker could lead to materials with unique dynamic or responsive properties.

Below are interactive data tables summarizing the key properties of Potassium 4-(morpholin-4-ylmethyl)benzoate and its parent acid.

Table 1: Physicochemical Properties of Potassium 4-(morpholin-4-ylmethyl)benzoate

| Property | Value | Source |

| CAS Number | 251295-67-7 | bldpharm.com |

| Molecular Formula | C12H14KNO3 | bldpharm.com |

| Molecular Weight | 259.34 g/mol | bldpharm.com |

Table 2: Physicochemical Properties of 4-(morpholin-4-ylmethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 62642-62-0 | matrix-fine-chemicals.com |

| Molecular Formula | C12H15NO3 | matrix-fine-chemicals.com |

| Molecular Weight | 221.25 g/mol | matrix-fine-chemicals.com |

| Melting Point (HCl salt) | 259-260 °C | smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.K/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVKQZTGHRNBR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Potassium 4 Morpholin 4 Ylmethyl Benzoate

Strategic Precursor Synthesis for 4-(morpholin-4-ylmethyl)benzoic Acid

The cornerstone of producing high-purity potassium 4-(morpholin-4-ylmethyl)benzoate lies in the effective synthesis of its carboxylic acid precursor. Research in this area is concentrated on creating robust multi-step reaction pathways, optimizing reaction parameters for enhanced yield and purity, and integrating green chemistry principles to ensure environmental sustainability.

Elaboration of Multi-Step Reaction Pathways for the Benzoic Acid Moiety

The synthesis of 4-(morpholin-4-ylmethyl)benzoic acid can be achieved through various multi-step pathways, each with distinct advantages and challenges. A common approach begins with the nucleophilic substitution of a suitable starting material, followed by hydrolysis to yield the desired carboxylic acid.

One documented pathway commences with the reaction of 4-chlorobenzonitrile with morpholine (B109124). This reaction typically proceeds under reflux conditions to facilitate the formation of 4-(morpholin-4-yl)benzonitrile researchgate.net. The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid. This is often accomplished by treating the intermediate with a strong base, such as sodium hydroxide (B78521), followed by acidification to yield 4-(morpholin-4-yl)benzoic acid researchgate.net.

An alternative strategy, analogous to the synthesis of similar compounds like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, could involve starting with p-chloromethyl benzoic acid google.com. In this hypothetical pathway, p-chloromethyl benzoic acid would react with morpholine in the presence of a suitable base, such as potassium hydroxide or sodium bicarbonate, to directly yield 4-(morpholin-4-ylmethyl)benzoic acid google.com. This approach offers a more direct route to the final product, potentially reducing the number of synthetic steps.

A third potential pathway could involve the oxidation of a precursor molecule. For instance, if a synthetic route provides access to a molecule with a methyl or other oxidizable group at the para position of the benzoic acid moiety, this group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid unacademy.compressbooks.pubresearchgate.net. The morpholinomethyl group would need to be introduced at an appropriate stage in this synthetic sequence.

| Starting Material | Key Intermediates | Reagents and Conditions | Final Product |

|---|

Optimization of Reaction Kinetics and Thermodynamics for Improved Yield and Purity

To enhance the efficiency of the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid, optimization of reaction conditions is crucial. This involves a systematic study of various parameters to maximize the yield and purity of the product. Key factors that are often investigated include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts nih.govscielo.brscielo.br.

For the nucleophilic substitution step, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react. The reaction temperature is another critical parameter; higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, a balance must be found to achieve a high conversion rate while maintaining selectivity scielo.br.

In the hydrolysis of the nitrile intermediate, the concentration of the base and the reaction time are important variables. A higher concentration of base can accelerate the hydrolysis, but it may also promote side reactions. The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple reaction variables simultaneously acs.org. This method allows for the identification of the optimal conditions for catalyst concentration, molar ratios of reactants, temperature, and reaction duration to achieve the highest possible yield acs.org. For instance, in analogous syntheses of benzoic acid derivatives, the nature of the oxidant and its concentration have been shown to be critical for maximizing conversion and selectivity scielo.br.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Solvent | Influences solubility of reactants and reaction rate. | Screen a range of solvents with varying polarities. |

| Temperature | Affects reaction kinetics and selectivity. | Conduct reactions at various temperatures to find the optimal balance. |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress over time to identify the point of maximum yield. |

| Reagent Stoichiometry | Impacts conversion and can lead to side products. | Vary the molar ratios of reactants and catalysts. |

| Catalyst | Can significantly increase the reaction rate. | Screen different catalysts and optimize their loading. |

Exploration of Green Chemistry Principles in Precursor Formation

The integration of green chemistry principles into the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid is essential for developing environmentally benign processes. This involves the use of safer solvents, the development of energy-efficient reaction conditions, and the reduction of waste.

One key aspect of green chemistry is the use of environmentally friendly solvents. The synthesis of N-formyl morpholine, a green solvent, from morpholine and formic acid highlights the potential for using safer reaction media ajgreenchem.com. The application of such solvents in the synthesis of the benzoic acid precursor could significantly reduce the environmental impact of the process.

Microwave-assisted and ultrasound-assisted synthesis are two techniques that align with the principles of green chemistry by promoting energy efficiency and reducing reaction times mdpi.commdpi.com. Microwave-assisted organic synthesis has been shown to provide better yields in shorter reaction times compared to conventional heating methods mdpi.com. Similarly, sonochemical methods can enhance reaction rates and yields, often in aqueous media, thereby minimizing the use of organic solvents mdpi.com.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, is another green chemistry approach. This can reduce solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis of morpholines from 1,2-amino alcohols has been reported, demonstrating a more efficient and environmentally friendly route to this important class of compounds chemrxiv.org.

Potassium Salt Formation and Derivatization Strategies

Once the 4-(morpholin-4-ylmethyl)benzoic acid precursor is synthesized, the focus shifts to the formation of the potassium salt and its further derivatization to tailor its properties for specific applications.

Methodological Approaches to the Preparation of Potassium Carboxylate Salt

The formation of potassium 4-(morpholin-4-ylmethyl)benzoate is typically achieved through a straightforward acid-base reaction. This involves treating the 4-(morpholin-4-ylmethyl)benzoic acid with a potassium base, most commonly potassium hydroxide (KOH) researchgate.net. The reaction is generally carried out in a suitable solvent, such as water or an alcohol, in which both the carboxylic acid and the potassium base are soluble.

The general procedure involves dissolving the carboxylic acid in the chosen solvent and then adding a stoichiometric amount of the potassium base. The reaction is often exothermic and may require cooling to control the temperature. The formation of the potassium salt can be confirmed by the cessation of effervescence if a carbonate or bicarbonate base is used, or by monitoring the pH of the reaction mixture. The potassium carboxylate salt can then be isolated by evaporation of the solvent or by precipitation upon the addition of a less polar co-solvent. The kinetics of potassium carboxylate formation can be studied to understand the reaction mechanism and optimize the process researchgate.net.

Alternative methods for the preparation of potassium carboxylates include the hydrolysis of esters with "anhydrous potassium hydroxide," which can be prepared from potassium t-butoxide and water acs.org. This method can be particularly useful for substrates that are sensitive to aqueous conditions.

Investigation of Counter-Ion Exchange for Tailored Material and Biological Applications

While the potassium salt of 4-(morpholin-4-ylmethyl)benzoic acid has its own specific properties, there is growing interest in the strategic exchange of the potassium counter-ion to modulate the compound's physicochemical and biological characteristics nih.govresearchgate.nettaylorandfrancis.com. The choice of counter-ion can significantly influence properties such as solubility, stability, hygroscopicity, and bioavailability researchgate.netnih.gov.

Counter-ion exchange can be achieved through several methods. One common approach is to use ion-exchange resins google.com. A solution of potassium 4-(morpholin-4-ylmethyl)benzoate can be passed through a column packed with a cation-exchange resin that has been pre-loaded with the desired new cation. The potassium ions will be retained by the resin, and the new salt will be eluted.

Another method involves precipitation. If the salt of the desired new cation with a different anion is soluble, and the new salt of 4-(morpholin-4-ylmethyl)benzoate is insoluble in a particular solvent system, the two can be mixed to induce precipitation of the desired product. The selection of the new counter-ion is guided by the intended application. For example, in pharmaceutical applications, counter-ions are chosen based on their toxicological profile and their ability to impart desirable biopharmaceutical properties researchgate.netnih.gov. In materials science, counter-ion exchange can be used to create new materials with specific thermal, optical, or mechanical properties. The effect of different counter-ions on the properties of the final salt is an active area of research, with the goal of designing materials with tailored functionalities nih.govnih.gov.

| Property to be Modified | Potential Counter-Ions | Rationale |

|---|---|---|

| Aqueous Solubility | Sodium, Ammonium (B1175870) | Generally form highly soluble salts. |

| Lipophilicity | Long-chain alkylammonium | Increases solubility in non-polar environments. |

| Biological Activity | Bioactive cations (e.g., certain metal ions) | To create dual-action compounds. |

| Crystal Packing/Polymorphism | Divalent cations (e.g., Calcium, Magnesium) | Can lead to different crystal structures with altered properties. |

Selective Functionalization and Post-Synthetic Modification of the Benzoate (B1203000) Moiety

The benzoate portion of Potassium 4-(morpholin-4-ylmethyl)benzoate offers several avenues for selective functionalization and post-synthetic modification. These transformations can be broadly categorized into reactions involving the aromatic ring and modifications of the carboxylate group.

Functionalization of the Aromatic Ring:

The existing 4-(morpholin-4-ylmethyl) substituent on the benzene (B151609) ring is an ortho-, para-directing group. However, since the para position is already occupied by the carboxylate group, electrophilic aromatic substitution reactions would be directed to the ortho positions (positions 3 and 5).

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents, which could subsequently be reduced to an amino group, opening up further functionalization possibilities.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, though the reaction conditions would need to be carefully controlled to avoid side reactions involving the morpholine moiety.

The directing effect of the substituents is a critical factor in these reactions. The interplay between the electron-donating nature of the alkylamino group and the electron-withdrawing nature of the carboxylate will influence the regioselectivity of these substitutions.

Post-Synthetic Modification of the Carboxylate Group:

The potassium carboxylate group can be converted into a variety of other functional groups. This typically involves initial conversion to the corresponding carboxylic acid or an activated derivative like an acyl chloride or ester.

Potential modifications include:

Esterification: Conversion to various esters can be achieved by reaction with alcohols under acidic conditions.

Amidation: Reaction with amines, facilitated by coupling agents, can yield a range of amides.

Reduction: The carboxylate can be reduced to a primary alcohol.

Conversion to other functional groups: The carboxylate can serve as a precursor for the synthesis of nitriles, aldehydes, and other functionalities.

These post-synthetic modifications allow for the diversification of the benzoate moiety, enabling the synthesis of a library of analogues with varied electronic and steric properties.

| Modification Type | Reagents and Conditions | Potential Product |

| Halogenation | Br2, FeBr3 | 3-Bromo-4-(morpholin-4-ylmethyl)benzoic acid derivative |

| Nitration | HNO3, H2SO4 | 3-Nitro-4-(morpholin-4-ylmethyl)benzoic acid derivative |

| Esterification | R-OH, H+ | Methyl 4-(morpholin-4-ylmethyl)benzoate |

| Amidation | R-NH2, Coupling agent | N-Alkyl-4-(morpholin-4-ylmethyl)benzamide |

Stereochemical Control and Chiral Resolution in Synthesis (if applicable)

The parent molecule, Potassium 4-(morpholin-4-ylmethyl)benzoate, is achiral. However, the introduction of chirality is a key strategy in medicinal chemistry to enhance potency and selectivity. This can be achieved through the synthesis of chiral derivatives, focusing on the morpholine ring.

The synthesis of enantiomerically pure morpholine-containing compounds is an active area of research thieme-connect.comthieme-connect.comnih.gov. Several strategies can be envisioned for the enantioselective synthesis of derivatives of Potassium 4-(morpholin-4-ylmethyl)benzoate.

One common approach involves the use of chiral starting materials, often derived from the chiral pool thieme-connect.comthieme-connect.com. For instance, enantiopure amino alcohols can be used as precursors to construct the morpholine ring with defined stereochemistry.

Catalytic asymmetric synthesis represents another powerful tool acs.orgnih.govnih.gov. The use of chiral catalysts can enable the enantioselective formation of key intermediates in the synthesis of the morpholine ring. For example, asymmetric hydrogenation or epoxidation reactions can be employed to set the desired stereocenters.

A hypothetical enantioselective synthesis could involve the following steps:

Asymmetric synthesis of a chiral substituted amino alcohol.

Cyclization to form the chiral morpholine ring.

Attachment of the 4-methylbenzoate moiety.

| Enantioselective Strategy | Key Precursors/Catalysts | Potential Chiral Product |

| Chiral Pool Synthesis | Enantiopure amino alcohols | (R)- or (S)-2-methyl-4-(4-carboxybenzyl)morpholine |

| Catalytic Asymmetric Synthesis | Chiral hydrogenation catalysts | (R)- or (S)-3-phenyl-4-(4-carboxybenzyl)morpholine |

For the synthesis of more complex analogues with multiple stereocenters, diastereoselective reactions are crucial. These methods allow for the control of the relative stereochemistry of newly formed chiral centers.

Substrate-controlled diastereoselective synthesis relies on the influence of existing stereocenters in the molecule to direct the stereochemical outcome of a reaction. For example, the reduction of a ketone on a chiral morpholine-containing molecule could proceed with high diastereoselectivity due to steric hindrance from existing substituents.

Reagent-controlled diastereoselective synthesis involves the use of chiral reagents or catalysts to control the stereochemistry of a reaction, regardless of the inherent stereochemical bias of the substrate.

The synthesis of polysubstituted morpholines often involves cyclization reactions where the stereochemistry of the substituents on the open-chain precursor dictates the stereochemistry of the final cyclic product nih.govorganic-chemistry.orgacs.orgresearchgate.net. For instance, the cyclization of a diastereomerically pure amino alcohol derivative would lead to a diastereomerically pure morpholine.

| Diastereoselective Strategy | Key Transformation | Potential Diastereomeric Product |

| Substrate-Controlled | Reduction of a ketone on a chiral morpholine ring | Diastereomerically enriched alcohol |

| Reagent-Controlled | Asymmetric dihydroxylation of an alkene substituent | Diastereomerically enriched diol |

| Cyclization of Chiral Precursor | Intramolecular cyclization of a substituted amino alcohol | Diastereomerically pure polysubstituted morpholine |

Advanced Structural Characterization and Conformational Analysis of Potassium 4 Morpholin 4 Ylmethyl Benzoate

Solid-State Structural Elucidation via X-ray Crystallography

While specific crystallographic data for Potassium 4-(morpholin-4-ylmethyl)benzoate is not extensively documented in publicly available literature, the structural characteristics can be inferred from studies of related benzoate (B1203000) and morpholine-containing compounds. X-ray crystallography would be the definitive technique to determine its three-dimensional structure in the solid state.

The crystal lattice of Potassium 4-(morpholin-4-ylmethyl)benzoate is expected to be stabilized by a variety of non-covalent interactions. The potassium cation would likely be coordinated by the oxygen atoms of the carboxylate group and potentially the oxygen atom of the morpholine (B109124) ring from neighboring molecules, forming a coordination network.

A related compound, methyl 4-bromo-3,5-dimethoxybenzoate, demonstrates the significance of π-π stacking and other weak interactions in determining the crystal packing. nih.gov It is reasonable to hypothesize a similar packing behavior for Potassium 4-(morpholin-4-ylmethyl)benzoate.

Table 1: Plausible Intermolecular Interactions in Solid Potassium 4-(morpholin-4-ylmethyl)benzoate

| Interaction Type | Participating Moieties | Expected Significance |

| Ion-Dipole | K+ and Carboxylate O, Morpholine O | High |

| Hydrogen Bonding | C-H of Morpholine and Carboxylate O | Moderate |

| π-π Stacking | Benzene (B151609) rings of Benzoate | High |

| van der Waals | Throughout the molecule | Moderate |

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a key area of investigation in material science. researchgate.net For Potassium 4-(morpholin-4-ylmethyl)benzoate, the conformational flexibility of the morpholine ring and the potential for different coordination modes of the potassium ion could lead to the existence of polymorphs.

Co-crystallization, the process of forming a crystalline solid from two or more neutral molecules, is another avenue for tuning material properties. materialsciencejournal.orgmdpi.com Co-crystals of Potassium 4-(morpholin-4-ylmethyl)benzoate with other molecules, such as other aromatic compounds or hydrogen bond donors/acceptors, could lead to new materials with tailored properties like solubility, stability, and melting point. nih.gov The design of such co-crystals often relies on understanding the supramolecular synthons, which are predictable patterns of intermolecular interactions. materialsciencejournal.orgnih.gov

Solution-State Conformational Dynamics Using High-Resolution Spectroscopic Techniques

In solution, the ionic bond between the benzoate moiety and the potassium ion will likely dissociate, and the conformational freedom of the molecule increases significantly.

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For Potassium 4-(morpholin-4-ylmethyl)benzoate, ¹H and ¹³C NMR would provide information about the chemical environment of each atom.

The morpholine ring typically adopts a chair conformation. acs.orgresearchgate.net In the case of 4-substituted morpholines, there can be an equilibrium between axial and equatorial conformers. The position of this equilibrium would be influenced by the solvent and the nature of the substituent. Nuclear Overhauser Effect (NOE) experiments could be used to determine the spatial proximity of different protons, providing insights into the preferred conformation of the morpholine ring relative to the benzoate group. Studies on other morpholine-containing compounds have successfully used NMR to analyze their conformational behavior. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for Potassium 4-(morpholin-4-ylmethyl)benzoate (in ppm, relative to TMS)

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |

| Carboxylate (C=O) | 170-180 | Deshielded due to electronegative oxygen atoms. |

| Aromatic C (quaternary) | 140-150 | Attached to the carboxylate and methylene (B1212753) groups. |

| Aromatic C-H | 125-135 | Typical range for benzene ring carbons. |

| Morpholine C (next to N) | 65-75 | Influenced by the electronegative nitrogen atom. |

| Morpholine C (next to O) | 60-70 | Influenced by the electronegative oxygen atom. |

| Methylene (CH₂) | 50-60 | Bridge between the morpholine and benzoate moieties. |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. nih.gov

For Potassium 4-(morpholin-4-ylmethyl)benzoate, the FT-IR spectrum is expected to show characteristic peaks for the carboxylate group (strong asymmetric and symmetric stretches), the C-O-C stretch of the morpholine ether linkage, and various C-H stretching and bending vibrations from the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.netrsc.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the skeletal vibrations of the morpholine ring. researchgate.netsigmaaldrich.comscielo.org.mx

Table 3: Key Expected Vibrational Frequencies for Potassium 4-(morpholin-4-ylmethyl)benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600-1550 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400-1300 |

| Aromatic C=C | Stretch | ~1600, 1500, 1450 |

| Morpholine C-O-C | Asymmetric Stretch | ~1115 |

| Morpholine C-N | Stretch | ~1070 |

| Aromatic C-H | Out-of-plane Bend | ~900-675 |

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. While Potassium 4-(morpholin-4-ylmethyl)benzoate itself is not chiral, the introduction of a chiral center, for instance by using a substituted chiral morpholine, would result in a chiral derivative. The CD spectrum of such a derivative would provide information about its absolute configuration and conformational preferences in solution. nih.govnih.gov The interaction between the chromophoric benzoate group and the chiral morpholine moiety would give rise to a characteristic CD signal. The study of such chiral derivatives is important in fields like asymmetric catalysis and chiroptical materials. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of Potassium 4 Morpholin 4 Ylmethyl Benzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a compound like Potassium 4-(morpholin-4-ylmethyl)benzoate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to analyze its key electronic features.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For this compound, the HOMO is expected to be localized on the electron-rich benzoate (B1203000) and morpholine (B109124) oxygen atoms, while the LUMO would likely be distributed across the aromatic ring.

Electron Density: This analysis reveals the distribution of electrons within the molecule, highlighting covalent bonds and lone pairs. Regions of high electron density are susceptible to electrophilic attack, whereas regions of low density are prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution from the perspective of an approaching electrophile. For Potassium 4-(morpholin-4-ylmethyl)benzoate, negative potential (red/yellow) would be concentrated around the carboxylate oxygen atoms and the morpholine oxygen, indicating sites for electrophilic attack or coordination with the potassium cation. Positive potential (blue) would likely be found around the hydrogen atoms.

Table 1: Illustrative DFT Calculation Parameters and Predicted Electronic Properties

| Parameter | Illustrative Value/Description |

| Computational Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~5-7 Debye |

| ESP Minimum | Centered on carboxylate oxygens |

| ESP Maximum | Centered on aromatic and methylene (B1212753) hydrogens |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. nih.gov These methods are particularly useful for predicting spectroscopic data and reactivity parameters.

Spectroscopic Properties: Ab initio calculations can predict vibrational frequencies (IR/Raman spectra), which correspond to the stretching and bending of bonds. scirp.org These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in spectral assignment.

Reactivity: These methods can be used to model reaction pathways and transition states, providing insight into the kinetics and thermodynamics of potential chemical transformations. For instance, the reactivity of the methylene bridge or the aromatic ring could be explored. nih.govrsc.org

Table 2: Illustrative Predicted Spectroscopic Data from Ab Initio Calculations

| Spectroscopic Data | Predicted Wavenumber/Shift | Assignment |

| IR Frequency | ~1600-1550 cm⁻¹ | Asymmetric C=O stretch (carboxylate) |

| IR Frequency | ~1400-1350 cm⁻¹ | Symmetric C=O stretch (carboxylate) |

| IR Frequency | ~1120-1110 cm⁻¹ | C-O-C stretch (morpholine) |

| ¹H NMR Shift | ~7.8-8.0 ppm | Aromatic protons (ortho to -COO⁻) |

| ¹H NMR Shift | ~7.4-7.6 ppm | Aromatic protons (meta to -COO⁻) |

| ¹³C NMR Shift | ~170-175 ppm | Carboxylate carbon (-COO⁻) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. easychair.org This technique is invaluable for understanding how a compound like Potassium 4-(morpholin-4-ylmethyl)benzoate behaves in a biological environment.

MD simulations can reveal how the compound's conformation and stability are influenced by its surroundings, particularly in different solvents like water or dimethyl sulfoxide (B87167) (DMSO). mdpi.com The simulations, typically run for nanoseconds or longer using force fields like CHARMM or AMBER, track the molecule's movements.

Conformational Flexibility: The simulation would explore the rotational freedom around the single bonds, particularly between the benzene (B151609) ring and the methylene group, and within the morpholine ring (which typically adopts a chair conformation).

Solvation: In water, the simulation would show the formation of a hydration shell, with water molecules forming hydrogen bonds with the carboxylate and morpholine oxygen atoms. The stability of these interactions contributes to the compound's solubility. The potassium ion would also be solvated by water molecules.

Table 3: Representative MD Simulation Parameters for Solvation Analysis

| Parameter | Example Value/Condition |

| Force Field | AMBER / CHARMM |

| Solvent Model | TIP3P (Explicit Water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF) |

MD simulations are extensively used to model how drug-like molecules interact with biological barriers like cell membranes (modeled as lipid bilayers) or target proteins. nih.govresearchgate.net

Lipid Bilayer Interactions: A simulation could place Potassium 4-(morpholin-4-ylmethyl)benzoate near a model lipid bilayer (e.g., POPC). nih.gov The simulation would reveal whether the molecule adsorbs onto the surface, inserts into the hydrophobic core, or permeates the membrane. qmul.ac.ukacs.org The polar carboxylate and morpholine groups would likely interact with the polar lipid headgroups, while the aromatic ring could have transient interactions with the lipid tails.

Protein Surface Interactions: If a target protein is known, docking studies followed by MD simulations can model the binding process. mdpi.com The simulation would show the stability of the binding pose, identify key amino acid residues involved in interactions (e.g., hydrogen bonds, electrostatic interactions), and calculate the binding free energy, offering a measure of binding affinity.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Computational SAR studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov This is crucial for optimizing lead compounds in drug discovery. e3s-conferences.orge3s-conferences.org For Potassium 4-(morpholin-4-ylmethyl)benzoate, SAR studies would investigate how modifications to the morpholine, benzoate, or linker components alter its hypothetical activity. researchgate.netresearchgate.net

By creating a virtual library of related analogs and calculating their physicochemical and structural properties (e.g., using QSAR - Quantitative Structure-Activity Relationship models), researchers can predict which modifications are likely to enhance activity. For example, substituting the benzene ring with other groups (e.g., halogens, methoxy (B1213986) groups) or altering the linker could be systematically evaluated.

Table 4: Illustrative Computational SAR Analysis for Hypothetical Activity

| Structural Modification | Predicted Effect on a Hypothetical Target Interaction | Rationale |

| Replacing morpholine with piperidine | Potential decrease in hydrogen bonding capacity | Loss of the ether oxygen atom as a hydrogen bond acceptor. |

| Adding a hydroxyl group to the benzene ring | Potential increase in binding affinity | Adds a new hydrogen bond donor/acceptor site. |

| Extending the methylene linker (-CH₂-) | May alter optimal positioning in a binding pocket | Increases flexibility and distance between key functional groups. |

| Replacing the carboxylate with a tetrazole | May improve metabolic stability and lipophilicity | Tetrazole is a common bioisostere for a carboxylic acid. |

Ligand-Target Docking and Binding Energy Predictions with Biological Macromolecules

There are currently no published studies detailing the molecular docking or binding energy predictions of Potassium 4-(morpholin-4-ylmethyl)benzoate with any biological macromolecules. This type of research, which is fundamental to understanding the potential therapeutic interactions of a compound, involves computer simulations to predict how a ligand (in this case, Potassium 4-(morpholin-4-ylmethyl)benzoate) might bind to a protein or other biological target. The strength of this binding is then estimated through binding energy calculations. The absence of such data indicates that the interaction of this compound with biological targets has not been computationally explored or the findings have not been disseminated in the public domain.

Pharmacophore Modeling and Virtual Screening for Novel Biological Targets

Similarly, there is no information available regarding pharmacophore modeling or virtual screening studies involving Potassium 4-(morpholin-4-ylmethyl)benzoate. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large databases of chemical compounds for other molecules with similar features, potentially identifying new biological targets. The lack of any such models or screening results for Potassium 4-(morpholin-4-ylmethyl)benzoate suggests that this line of computational investigation has not been undertaken or published.

Due to the complete absence of research data for Potassium 4-(morpholin-4-ylmethyl)benzoate in the specified areas of computational chemistry, no data tables or detailed research findings can be provided.

Reactivity, Transformation, and Mechanistic Studies of Potassium 4 Morpholin 4 Ylmethyl Benzoate

Investigation of Chemical Reactivity and Degradation Pathways

The reactivity of Potassium 4-(morpholin-4-ylmethyl)benzoate is characterized by reactions typical of its constituent functional groups. The carboxylate can undergo reactions such as hydrolysis and esterification, while the morpholine (B109124) ring and the benzylic position offer sites for a range of other transformations.

Conversely, the carboxylate can be converted to an ester through esterification. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. tcu.eduacs.orglibretexts.orgusm.my To form an ester from Potassium 4-(morpholin-4-ylmethyl)benzoate, it would first need to be protonated to the corresponding carboxylic acid, 4-(morpholin-4-ylmethyl)benzoic acid. This acid can then be reacted with an alcohol, such as methanol (B129727) or ethanol, under acidic conditions to yield the corresponding ester. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. tcu.edulibretexts.org Microwave-assisted esterification has been shown to be an efficient method for the esterification of substituted benzoic acids. usm.my

The table below summarizes the expected conditions for these transformations.

| Reaction | Reagents and Conditions | Expected Product |

| Hydrolysis | Water, potentially with acid or base catalyst | 4-(morpholin-4-ylmethyl)benzoic acid |

| Esterification | Alcohol (e.g., ROH), Acid catalyst (e.g., H₂SO₄) | 4-(morpholin-4-ylmethyl)benzoate ester (R-OOC-C₆H₄-CH₂-morpholine) |

The morpholine ring in Potassium 4-(morpholin-4-ylmethyl)benzoate is generally stable but can participate in certain reactions. The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated. Ring-opening reactions of morpholines are also known, though they typically require harsh conditions or specific reagents. nih.govrsc.orgacs.org For instance, ring-opening can be achieved via reaction with strong acids or by using specific catalysts. rsc.orgacs.org

The benzylic position, the CH₂ group connecting the phenyl ring and the morpholine nitrogen, is a site of enhanced reactivity. masterorganicchemistry.comchemistry.coachchemistrysteps.comrutgers.eduyoutube.com This increased reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent aromatic ring. masterorganicchemistry.comchemistrysteps.com

Key reactions at the benzylic position include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.comchemistry.coachnih.gov Depending on the reaction conditions, this can lead to the formation of a ketone (4-(morpholin-4-ylcarbonyl)benzoic acid) or, with more vigorous oxidation, cleavage of the C-N bond to form 4-carboxybenzoic acid.

Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position. masterorganicchemistry.comchemistrysteps.com This would yield potassium 4-(1-bromo-1-morpholin-4-ylmethyl)benzoate.

Substitution: The benzylic position is also susceptible to nucleophilic substitution reactions, particularly if a leaving group is present. rutgers.edu

The following table outlines potential reactions at the morpholine and benzylic sites.

| Site | Reaction | Reagents and Conditions | Expected Product |

| Morpholine N | Protonation | Acid (e.g., HCl) | Potassium 4-((morpholin-4-ium-4-yl)methyl)benzoate chloride |

| Benzylic C | Oxidation | KMnO₄ or H₂CrO₄ | 4-(morpholin-4-ylcarbonyl)benzoic acid or 4-carboxybenzoic acid |

| Benzylic C | Halogenation | NBS, light/peroxide | Potassium 4-(1-bromo-1-morpholin-4-ylmethyl)benzoate |

Catalytic Applications and Ligand Design Principles

The structural features of Potassium 4-(morpholin-4-ylmethyl)benzoate suggest its potential use in catalysis, either as a ligand for transition metals or as a precursor for the design of organocatalysts.

The presence of both a carboxylate group and a tertiary amine (the morpholine nitrogen) makes Potassium 4-(morpholin-4-ylmethyl)benzoate a potential bidentate or bridging ligand for transition metal ions. researchgate.netnih.govresearchgate.netmdpi.commdpi.com The carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion, while the morpholine nitrogen can also act as a donor atom. The formation of coordination polymers or discrete metal complexes is conceivable. researchgate.net For example, a related ligand, 4'-(imidazol-1-ylmethyl)benzoate, has been shown to form a 2D coordination polymer with Co(II). researchgate.net The resulting metal complexes could exhibit interesting catalytic properties, for instance in oxidation reactions or C-C coupling reactions. The nature of the metal center and the coordination geometry would be key determinants of the catalytic activity. researchgate.netmdpi.com

The morpholine moiety is a common scaffold in the design of organocatalysts. nih.govfrontiersin.orgnih.gov While morpholine itself is a less reactive enamine-forming catalyst compared to pyrrolidine, its derivatives can be effective in various transformations. nih.govfrontiersin.org Derivatives of 4-(morpholin-4-ylmethyl)benzoic acid could be designed to act as organocatalysts. For example, by modifying the carboxylate group or introducing other functional groups onto the aromatic ring or the morpholine ring, it may be possible to create catalysts for reactions such as Michael additions, aldol (B89426) reactions, or other C-C bond-forming reactions. nih.govfrontiersin.org The design of such catalysts would be guided by principles of stereoelectronic control to enhance reactivity and selectivity. For instance, the introduction of chiral centers could lead to enantioselective catalysts. acs.org

The following table illustrates potential design strategies for organocatalyst derivatives.

| Parent Compound | Modification | Potential Catalytic Application |

| 4-(morpholin-4-ylmethyl)benzoic acid | Introduction of a chiral substituent on the morpholine ring | Asymmetric Michael addition |

| 4-(morpholin-4-ylmethyl)benzoic acid | Conversion of the carboxylic acid to an amide with a chiral amine | Enantioselective aldol reaction |

Mechanistic Elucidation of Chemical Reactions

The mechanisms of the reactions involving Potassium 4-(morpholin-4-ylmethyl)benzoate can be understood by considering the established mechanisms for its constituent functional groups.

The hydrolysis of the carboxylate is expected to proceed via a nucleophilic acyl substitution mechanism. nih.gov In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the leaving group, which in the case of an ester would be an alkoxide, but for the salt, it represents the reverse of the salt formation. For acid-catalyzed esterification, the mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. tcu.edulibretexts.org

Reactions at the benzylic position often involve radical or ionic intermediates. researchgate.netresearchgate.netmdpi.comrsc.org For instance, benzylic bromination with NBS proceeds through a free radical chain mechanism. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ or NBS to form the brominated product and regenerate the bromine radical. masterorganicchemistry.com Oxidation of the benzylic position with strong oxidants like KMnO₄ is believed to proceed through a complex mechanism that may involve the formation of a benzylic radical as an initial step. masterorganicchemistry.com

The reactions of the morpholine ring , such as ring-opening, can proceed through various mechanisms depending on the reagents used. Acid-catalyzed ring opening, for example, would involve protonation of the ring oxygen, followed by nucleophilic attack on an adjacent carbon. nih.govacs.org

Kinetic and Thermodynamic Studies of Reaction Mechanisms

A thorough review of scientific databases reveals a lack of specific kinetic and thermodynamic data for reactions involving potassium 4-(morpholin-4-ylmethyl)benzoate. For a comprehensive understanding of a compound's reactivity, kinetic studies are essential to determine reaction rates, rate constants, and the order of reaction with respect to various reactants. Similarly, thermodynamic studies provide critical information on the energetics of a reaction, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which dictate the spontaneity and equilibrium position of a chemical process.

Without experimental or computational data, any discussion on the reaction mechanisms of potassium 4-(morpholin-4-ylmethyl)benzoate would be purely speculative. Such data is foundational for building predictive models of the compound's behavior under different chemical environments.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational chemistry are typically employed to detect and characterize these transient species.

Currently, there are no published studies that identify or describe the intermediates or transition states formed during chemical transformations of potassium 4-(morpholin-4-ylmethyl)benzoate. Research in this area would be necessary to understand the stepwise pathway of its reactions, including potential bond-breaking and bond-forming events, and to rationalize the formation of specific products. The absence of this information precludes a detailed mechanistic discussion.

Mechanistic Biological and Pharmacological Investigations of Potassium 4 Morpholin 4 Ylmethyl Benzoate

In Vitro Assays for Molecular Target Identification and Validation

Enzyme Inhibition/Activation Profiling (e.g., kinases, proteases, hydrolases)

No specific studies detailing the enzyme inhibition or activation profile of Potassium 4-(morpholin-4-ylmethyl)benzoate were identified. While some morpholine (B109124) derivatives have been investigated as inhibitors of various enzymes researchgate.net, and some benzoic acid derivatives show enzyme inhibitory properties preprints.org, direct evidence for this specific compound is absent.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

There is no available data from receptor binding studies or ligand-receptor interaction analyses for Potassium 4-(morpholin-4-ylmethyl)benzoate.

Evaluation of Antipathogenic Mechanisms (e.g., antimicrobial, antifungal, antiviral) in cellular or biochemical models

Research has been conducted on derivatives of the parent compound, 4-(morpholin-4-yl)benzoic acid. A study on 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, synthesized from 4-(morpholin-4-yl)benzoic acid, indicated that the morpholine ring attached to a benzene (B151609) ring possesses antibacterial, antimycobacterial, and antifungal activity. researchgate.net The synthesis of these hydrazides was aimed at increasing intracellular concentration to combat drug resistance. researchgate.net However, specific data on the antipathogenic mechanisms of Potassium 4-(morpholin-4-ylmethyl)benzoate itself is not available.

Cellular Pathway Modulation and Signal Transduction Studies in Research Models

Specific studies on the cellular pathway modulation and signal transduction of Potassium 4-(morpholin-4-ylmethyl)benzoate are not documented in the available literature. General concepts related to the constituent chemical classes are mentioned below, but it is crucial to note that these are not direct findings for the compound .

Investigation of Intracellular Permeation and Subcellular Localization

No studies were found that specifically investigate the intracellular permeation or subcellular localization of Potassium 4-(morpholin-4-ylmethyl)benzoate. The synthesis of related hydrazide derivatives was intended to enhance intracellular concentration, suggesting that permeation is a consideration for this class of molecules. researchgate.net

Modulation of Key Cellular Signaling Cascades (e.g., inflammatory pathways, cell cycle regulation, apoptosis)

There is no direct evidence to suggest that Potassium 4-(morpholin-4-ylmethyl)benzoate modulates key cellular signaling cascades. While numerous small molecules are known to inhibit pathways like NF-κB mdpi.comnih.govnih.gov, regulate the cell cycle nih.govnih.govkhanacademy.org, or modulate apoptosis nih.govnih.gov, there are no specific studies linking this particular compound to these activities. The morpholine moiety is present in some compounds that act as STAT6 inhibitors, which are key regulators in certain immune responses. nih.gov

Omics-based Approaches (Transcriptomics, Proteomics) for Pathway Elucidation in cell lines

Omics technologies, such as transcriptomics and proteomics, are pivotal in elucidating the molecular pathways affected by bioactive compounds. While direct omics studies on Potassium 4-(morpholin-4-ylmethyl)benzoate are not extensively documented in publicly available literature, research on related benzoic acid derivatives provides a framework for potential mechanisms.

Integrative metabolomics and proteomics approaches have been used to investigate the effects of benzoic acid in biological systems. For instance, studies have shown that benzoic acid can alter the proteome, leading to changes in the levels of key enzymes and proteins. One such study on fermented goat milk revealed that benzoic acid reduced the content of taurine (B1682933) and hypotaurine (B1206854) by decreasing the levels of glutamate (B1630785) decarboxylase 1. nih.gov It also affected carbohydrate metabolism by lowering the levels of α-lactalbumin and β-galactosidase. nih.gov

Furthermore, investigations into benzoic acid derivatives isolated from natural sources like the fungus Bjerkandera adusta have shown that these compounds can modulate crucial cellular maintenance pathways. Specifically, these derivatives have been found to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. mdpi.com These pathways are essential for protein homeostasis (proteostasis), and their modulation suggests a potential mechanism for the observed bioactivity of these compounds. mdpi.com Proteomic studies have also been instrumental in elucidating the molecular pathways affected by other treatments, such as identifying the activation of the NRF2 signaling pathway, which up-regulates protective oxidoreductases. researchgate.net

These examples highlight how transcriptomic and proteomic analyses in relevant cell lines could map the specific signaling cascades and metabolic pathways modulated by Potassium 4-(morpholin-4-ylmethyl)benzoate, identifying its molecular targets and cellular responses.

Advanced Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological efficacy of a lead compound. For Potassium 4-(morpholin-4-ylmethyl)benzoate, this involves understanding how modifications to its three main components—the benzoate (B1203000) ring, the morpholine ring, and the methyl linker—affect its activity. The morpholine ring, in particular, is recognized as a "privileged pharmacophore" due to its frequent appearance in potent and selective bioactive compounds. nih.gov

Systematic Synthesis and Biological Evaluation of Analogs

The systematic synthesis and evaluation of analogs are central to SAR studies. While specific SAR data for Potassium 4-(morpholin-4-ylmethyl)benzoate is limited, research on structurally similar scaffolds, such as 2-morpholinobenzoic acid derivatives, offers significant insights. nih.gov A study focused on developing inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer, synthesized a series of 81 compounds based on a 2-morpholino-5-N-benzylamino benzoic acid core to explore the pharmacophore. nih.gov

The table below summarizes the anti-proliferative activity of selected 2-morpholino-4-N-benzylamine derivatives from the aforementioned study, illustrating the impact of structural modifications.

| Compound ID | R Group (on Benzyl (B1604629) Ring) | Cell Proliferation (%) in MDA-MB-231 | Cell Proliferation (%) in HCT116 |

| 10a | H | 77.2 ± 1.6 | 77.4 ± 14.1 |

| 10d | 4-F | 78.4 ± 11.2 | 80.9 ± 11.7 |

| 10h | 2-Br | 51.3 ± 13.3 | 29.5 ± 8.6 |

| 10j | 4-CF₃ | 69.1 ± 14.5 | 58.4 ± 15.6 |

| Data is based on findings from a study on 2-morpholino-4-N-benzylamine esters as PC-PLC inhibitors and represents the remaining cell proliferation at a 10 μM concentration. nih.gov |

Identification of Key Pharmacophoric Features for Enhanced Potency and Selectivity

Through the biological evaluation of synthesized analogs, key pharmacophoric features—the essential structural elements responsible for biological activity—can be identified. For the morpholine-containing benzoic acid scaffold, several critical features have been highlighted.

One of the most crucial findings from studies on 2-morpholinobenzoic acid analogs is the essential role of the morpholinyl nitrogen for inhibitory activity against PC-PLC. nih.gov When the morpholine ring was replaced with a tetrahydropyran (B127337) (THP) moiety, which lacks the nitrogen atom, a significant decrease or complete loss of inhibitory activity was observed. nih.gov This strongly suggests that the nitrogen atom is a key interaction point with the biological target. nih.gov

Further SAR exploration has shown that modifications to the benzyl ring can fine-tune potency. For example, introducing a 2-bromo substituent on the benzyl ring (compound 10h in the table above) resulted in the most potent anti-proliferative activity among the tested ester analogs. nih.gov In contrast, N-benzylamine acids showed minimal activity, indicating that the carboxylic acid group might be less favorable for this specific target compared to its ester or hydroxamic acid derivatives. nih.gov The morpholine ring itself can serve multiple purposes: directly interacting with target residues, acting as a scaffold to position other functional groups correctly, or improving the pharmacokinetic properties of the molecule. nih.gov

For Potassium 4-(morpholin-4-ylmethyl)benzoate, these findings imply that the morpholine ring and the substitution pattern on the benzoate ring are critical determinants of its biological efficacy. Future SAR studies would likely focus on synthesizing analogs with modifications at these positions to enhance potency and selectivity for its specific molecular target(s).

Applications in Materials Science and Supramolecular Chemistry

Utilization in Advanced Materials and Polymer Systems

The integration of Potassium 4-(morpholin-4-ylmethyl)benzoate into polymer systems could offer pathways to new functional materials.

Theoretically, the carboxylate group of Potassium 4-(morpholin-4-ylmethyl)benzoate allows it to act as a monomer in polymerization reactions. For instance, it could be converted to its acid or ester form to participate in polycondensation reactions to form polyesters or polyamides. The bifunctional nature of the parent acid, 4-(morpholin-4-ylmethyl)benzoic acid, with a carboxylic acid at one end and a tertiary amine within the morpholine (B109124) group, could be exploited in various polymerization schemes.

The morpholine component is particularly significant for imparting stimuli-responsive properties to materials. Polymers containing morpholine are known to be sensitive to changes in pH and temperature. nih.govmdpi.com The tertiary amine within the morpholine ring can be protonated in acidic conditions, leading to changes in polymer solubility and conformation. mdpi.com This pH-responsiveness is a key feature of "smart" polymers used in applications like drug delivery and biosensors. researchgate.netrsc.orgmdpi.com

Incorporating Potassium 4-(morpholin-4-ylmethyl)benzoate into a polymer backbone is hypothesized to introduce this pH- and thermo-responsive behavior. For example, a polymer containing this moiety could be soluble at a neutral pH but precipitate or swell in an acidic environment.

Table 1: Examples of Stimuli-Responsiveness in Morpholine-Derived Polymers

| Polymer System | Stimulus | Observed Response | Potential Application |

|---|---|---|---|

| Poly(N-ethyl morpholine methacrylate) | pH, Temperature | Changes in swelling and hydration degree nih.gov | Smart hydrogels, Drug Delivery |

| Poly(thiomorpholine oxide ethyl methacrylate) | pH, Temperature | Tuneable Lower Critical Solution Temperature (LCST) mdpi.com | Nanomedicine, Biological Sensors |

This table presents data for related morpholine-containing polymers to illustrate the potential properties that could be imparted by Potassium 4-(morpholin-4-ylmethyl)benzoate.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. ossila.com The structure of Potassium 4-(morpholin-4-ylmethyl)benzoate makes it an ideal building block for MOF synthesis.

The carboxylate group (-COO⁻) on the benzoate (B1203000) portion of the molecule is a classic coordinating group used to bind with metal centers to form the extended network of a MOF. researchgate.netnih.gov Furthermore, the compound itself provides the potassium (K⁺) ion, which can act as the metal node in the framework. MOFs constructed with alkali metals like potassium have been successfully synthesized and investigated for various applications. researchgate.netnih.govresearchgate.net Therefore, Potassium 4-(morpholin-4-ylmethyl)benzoate can be considered a complete building block, providing both the metal and the linker for MOF construction.

Using Potassium 4-(morpholin-4-ylmethyl)benzoate as a linker offers the advantage of introducing functionality directly into the MOF structure. The pendant morpholine group would line the pores of the resulting framework, creating a specific chemical environment. This built-in functionality can be used to:

Tune Pore Properties: The basicity of the morpholine nitrogen can influence the adsorption of specific guest molecules, such as acidic gases.

Act as a Catalytic Site: The morpholine moiety could serve as a basic catalyst for certain organic reactions.

Enable Post-Synthetic Modification: The morpholine ring can be a site for further chemical reactions after the MOF has been constructed, allowing for the introduction of additional functional groups.

The synthesis of such a MOF would likely involve a solvothermal reaction, where the compound self-assembles into a crystalline, porous structure.

Table 2: Selected Examples of Potassium-Based or Functional Carboxylate-Linker MOFs

| MOF Name/System | Metal Center | Organic Linker | Key Feature/Application |

|---|---|---|---|

| K-PTCDA MOF | Potassium (K⁺) | Perylene-3,4,9,10-tetracarboxylate | Humidity sensing, Actuators nih.gov |

| Energetic MOF | Potassium (K⁺) | 5-Carboxylato-3,4-dinitropyrazole | Thermostable energetic material nih.gov |

| Energetic MOF | Potassium (K⁺) | 4,4′-Oxybis[3,3′-(5-tetrazol)]furazan | Heat-resistant explosive researchgate.net |

This table provides examples of existing MOFs built from components similar to Potassium 4-(morpholin-4-ylmethyl)benzoate, illustrating the feasibility and potential applications of such a framework.

Exploration in Corrosion Inhibition and Protective Coatings

The chemical structure of Potassium 4-(morpholin-4-ylmethyl)benzoate strongly suggests its efficacy as a corrosion inhibitor. This potential is derived from the well-established anticorrosive properties of both morpholine and benzoate compounds.

Morpholine and its derivatives are effective corrosion inhibitors, particularly for steel, in acidic environments and boiler systems. scirp.orgmdpi.com They function by adsorbing onto the metal surface through the nitrogen and oxygen atoms, forming a protective film that isolates the metal from the corrosive medium. Research has specifically identified morpholine benzoate salts as high-performance volatile corrosion inhibitors, which protect metal surfaces by first volatilizing and then adsorbing onto the metal from the vapor phase. mdpi.com

Similarly, benzoate salts, often in combination with other compounds, are used to prevent corrosion on various metals, including steel and aluminum. google.com The mechanism involves the formation of a passive, protective layer on the metal surface.

Potassium 4-(morpholin-4-ylmethyl)benzoate combines both of these functional groups in a single molecule. It is anticipated to act as a mixed-type inhibitor, adsorbing onto the metal surface via the lone pair electrons of the morpholine's nitrogen and oxygen atoms, as well as through the π-electrons of the benzene (B151609) ring and the carboxylate group. This multi-site interaction would lead to the formation of a stable, dense protective layer, effectively inhibiting corrosion.

Table 3: Corrosion Inhibition Efficiency of Various Morpholine Derivatives on Steel

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| Morpholine Carboxamide Derivative (NCTC) | Mild Steel | HCl | 90.1 researchgate.net |

| Morpholine Mannich Base (MPPO) | N80 Steel | HCl | 91.4 mdpi.com |

| Morpholine Benzoate | 20# Steel | 3.5% NaCl | >85 mdpi.com |

This table showcases the proven effectiveness of related morpholine compounds as corrosion inhibitors, supporting the strong potential of Potassium 4-(morpholin-4-ylmethyl)benzoate for this application.

Mechanistic Studies of Adsorption and Film Formation on Metal Surfaces

The efficacy of corrosion inhibitors like morpholine salts is fundamentally linked to their ability to adsorb onto a metal surface and form a protective film. This film acts as a barrier, preventing corrosive agents from reaching the metal. Studies on morpholine benzoate, a closely related compound, provide insight into the likely mechanism for Potassium 4-(morpholin-4-ylmethyl)benzoate.

The adsorption process is believed to involve both physical and chemical interactions. The nitrogen atom in the morpholine ring and the oxygen atoms in the benzoate group can act as adsorption centers. These atoms can coordinate with metal atoms on the surface, leading to the formation of a stable, adsorbed layer.

Research on morpholine benzoate and morpholine carbonate on carbon steel has shown that these compounds form protective layers through both physical and chemical adsorption. bohrium.commdpi.com The nitrogen and oxygen atoms in these molecules coordinate with iron atoms on the steel surface. bohrium.com This interaction is crucial for establishing a barrier against corrosion. Computational simulations have suggested that the adsorption energy plays a significant role in the effectiveness of the inhibitor, with a lower adsorption energy indicating a stronger and more favorable interaction. bohrium.com

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS), have been employed to characterize the protective films formed by morpholine derivatives. The results for morpholine benzoate indicate the formation of an effective adsorptive film on steel surfaces, which increases the resistance to electrochemical corrosion reactions and thereby reduces the corrosion rate. mdpi.com

Development of Volatile Corrosion Inhibitor Formulations

Volatile corrosion inhibitors (VCIs) are compounds that can vaporize from a source, transport through the air, and condense on metal surfaces to provide corrosion protection. This property makes them particularly useful for protecting complex or enclosed systems where direct application of a liquid inhibitor is not feasible. Morpholine derivatives are recognized for their potential as VCIs due to their volatility and corrosion inhibiting properties. bohrium.commdpi.com

Morpholine salts, including morpholine benzoate, have been investigated for their performance as VCIs. bohrium.commdpi.com Their effectiveness is attributed to the ability of the molecule to volatilize and then adsorb onto metal surfaces, forming a protective monomolecular layer. bohrium.com This layer inhibits the electrochemical reactions that lead to corrosion.

Studies comparing different morpholine salts have shown that morpholine benzoate provides significant corrosion protection for carbon steel. bohrium.commdpi.com In corrosion weight loss tests, steel treated with morpholine benzoate showed a reduction in corrosion of over 85%. bohrium.com While morpholine carbonate exhibited higher volatility, morpholine benzoate demonstrated strong protective capabilities. bohrium.com The balance between volatility and the ability to form a stable, protective film is a critical factor in the design of effective VCI formulations.

The performance of VCI formulations can be evaluated through various testing methods, including evaporation weight loss, VCI capability tests, and corrosion weight loss tests. bohrium.com The following table summarizes the performance of several morpholine salt VCIs based on research findings.

| Compound | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |

| Morpholine Benzoate | < 0.01 | > 85 |

| Morpholine Carbonate | < 0.01 | > 85 |

| Morpholine Propionate | > 0.01 | < 85 |

| Morpholine Formate | > 0.01 | < 85 |

| Morpholine Acetate | > 0.01 | < 85 |

This data is based on studies of morpholine salts on carbon steel and is presented to illustrate the general performance of this class of compounds. bohrium.com

Integration into Sensor Technologies and Functional Materials

While the primary application discussed for morpholine derivatives like Potassium 4-(morpholin-4-ylmethyl)benzoate is in corrosion inhibition, the functional groups present in the molecule could lend themselves to other applications in materials science. The morpholine and benzoate moieties can be tailored for incorporation into more complex molecular architectures.

The synthesis of various derivatives of 4-(morpholin-4-yl)benzoic acid has been explored, indicating the potential to create a range of functional molecules. researchgate.net These synthetic pathways could be adapted to integrate the morpholine-benzoate structure into polymers, coatings, or other materials where specific surface properties or molecular recognition capabilities are desired. However, at present, there is a lack of specific research demonstrating the integration of Potassium 4-(morpholin-4-ylmethyl)benzoate into sensor technologies or other advanced functional materials. The development of such applications remains an area for future investigation.

Advanced Analytical Methodologies for Research and Characterization of Potassium 4 Morpholin 4 Ylmethyl Benzoate

Development of High-Resolution Spectroscopic Techniques for Complex Mixtures

High-resolution spectroscopic methods are indispensable for the unambiguous identification and quantification of analytes within complex matrices. These techniques provide detailed structural information and are highly sensitive, making them ideal for in-depth research on compounds like Potassium 4-(morpholin-4-ylmethyl)benzoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the separation, identification, and quantification of chemical compounds in complex mixtures.

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Potassium 4-(morpholin-4-ylmethyl)benzoate. The initial liquid chromatography step separates the compound from other components in a sample. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its precise identification and quantification. In the context of researching Potassium 4-(morpholin-4-ylmethyl)benzoate, LC-MS/MS would be invaluable for assessing the purity of synthesized batches and identifying any byproducts or degradation products. For instance, a rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of a similar benzoate (B1203000) derivative and its metabolite in plasma, showcasing the technique's capability. researchgate.net Such methods often achieve high linearity over a wide concentration range, with precision values typically below 10%. researchgate.net High-performance liquid chromatography (HPLC) coupled with UV detection and LC-MS/MS methods have been successfully developed and validated for the quantitative analysis of sodium benzoate and potassium sorbate (B1223678) in various matrices. nih.gov The optimization of these methods can lead to short chromatographic separation times, often under four minutes. nih.gov

GC-MS is another robust technique, primarily used for volatile and thermally stable compounds. For the analysis of Potassium 4-(morpholin-4-ylmethyl)benzoate, a derivatization step to increase its volatility would likely be necessary. Once derivatized, GC-MS can provide excellent chromatographic resolution and sensitive detection. This technique is frequently applied for the determination of benzoic acid and its salts in various samples. researchgate.net

Below is an illustrative table of typical parameters for an LC-MS/MS method that could be adapted for the analysis of Potassium 4-(morpholin-4-ylmethyl)benzoate.

| Parameter | Typical Value |

| Chromatographic Column | C18 reverse-phase (e.g., Hypersil GOLD) researchgate.net |

| Mobile Phase | Gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) researchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate quantification of substances without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for a direct measurement of concentration.

For Potassium 4-(morpholin-4-ylmethyl)benzoate, ¹H-qNMR would be a powerful tool to determine its absolute purity. By integrating the signals of specific protons in the molecule and comparing them to the integral of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. This technique is particularly valuable for the certification of reference materials and for quality control in synthetic chemistry.

Key advantages of qNMR include:

High Precision and Accuracy: It offers excellent reproducibility and trueness of results.